molecular formula C20H23NO3 B299815 N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide

カタログ番号 B299815
分子量: 325.4 g/mol
InChIキー: CXGYDRDCCYPBLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide, also known as DPN or DPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist of the estrogen receptor beta (ERβ), which has been shown to have a variety of physiological and biochemical effects in different systems.

科学的研究の応用

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been used extensively in scientific research to investigate the role of ERβ in various physiological and pathological conditions. ERβ is expressed in a variety of tissues, including the brain, bone, and cardiovascular system, and has been shown to have a protective effect in these tissues. N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been used to study the effects of ERβ activation in models of neurodegenerative diseases, osteoporosis, and cardiovascular disease. Additionally, N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been used to investigate the role of ERβ in cancer, with some studies suggesting that ERβ activation may have anti-tumor effects.

作用機序

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide acts as a selective agonist of ERβ, which is a member of the nuclear receptor superfamily. ERβ is a transcription factor that regulates the expression of a variety of genes involved in cell growth, differentiation, and metabolism. Activation of ERβ by N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide leads to the recruitment of co-activator proteins and the subsequent transcriptional activation of target genes. The exact mechanism by which ERβ activation leads to its physiological effects is still not fully understood and is an area of active research.
Biochemical and Physiological Effects:
Activation of ERβ by N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been shown to have a variety of biochemical and physiological effects in different systems. In the brain, ERβ activation has been shown to have neuroprotective effects and to improve cognitive function in models of neurodegenerative diseases. In bone, ERβ activation has been shown to increase bone density and prevent osteoporosis. In the cardiovascular system, ERβ activation has been shown to have vasodilatory effects and to protect against atherosclerosis. Additionally, ERβ activation has been shown to have anti-inflammatory effects in various tissues.

実験室実験の利点と制限

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has several advantages for use in lab experiments. It is a highly selective agonist of ERβ, which allows for specific targeting of this receptor. Additionally, N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been extensively studied, and its effects on various physiological systems are well characterized. However, there are some limitations to the use of N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide in lab experiments. It has a relatively short half-life, which can make dosing and timing of experiments challenging. Additionally, N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has poor solubility in water, which can limit its use in certain experimental systems.

将来の方向性

There are several future directions for research on N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide and ERβ. One area of interest is the development of more potent and selective agonists of ERβ, which may have improved therapeutic potential. Additionally, there is interest in investigating the role of ERβ in other physiological systems, such as the immune system and metabolism. Finally, there is a need for further investigation into the mechanism of action of ERβ and the downstream effects of its activation in different tissues.

合成法

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. The resulting compound is then reacted with 4-phenylbutyric acid chloride to form the final product, N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide. The synthesis of N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide has been optimized in recent years, with modifications to the reaction conditions and purification methods leading to higher yields of the compound.

特性

製品名

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide

分子式

C20H23NO3

分子量

325.4 g/mol

IUPAC名

N-[2-(2,6-dimethylphenoxy)ethyl]-4-oxo-4-phenylbutanamide

InChI

InChI=1S/C20H23NO3/c1-15-7-6-8-16(2)20(15)24-14-13-21-19(23)12-11-18(22)17-9-4-3-5-10-17/h3-10H,11-14H2,1-2H3,(H,21,23)

InChIキー

CXGYDRDCCYPBLH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)CCC(=O)C2=CC=CC=C2

正規SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)CCC(=O)C2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。